5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
5-(4-Fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a pyrimidoquinoline derivative characterized by a fused bicyclic core with substituents at key positions:
- 4-Fluorophenyl group at position 5, introducing electron-withdrawing effects.
- 1,3,8,8-Tetramethyl groups contributing to steric bulk and hydrophobicity.
- Three ketone groups (trione) at positions 2, 4, and 6, enabling hydrogen bonding and coordination with biological targets.
This compound is synthesized via multicomponent reactions (MCRs) involving dimedone, aldehydes, and aminopyrimidines under catalytic conditions . Its structural complexity and substituent diversity make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring rigid, planar scaffolds.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-21(2)9-13-16(14(26)10-21)15(11-5-7-12(22)8-6-11)17-18(23-13)24(3)20(28)25(4)19(17)27/h5-8,15,23H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDTBWNOGEWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)F)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method is a one-pot, three-component reaction involving:
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Starting Materials
- 4-fluoroaniline
- Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
- Urea or thiourea
-
Catalysts and Conditions
- Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like zinc chloride.
- Solvents like ethanol or acetic acid.
- Reflux conditions for several hours to ensure complete reaction.
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimido[4,5-b]quinoline structure .
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Green Chemistry Approaches: Using recyclable catalysts and minimizing waste.
Purification Techniques: Crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Thione/Thiol Derivatives
Reaction with thiourea in ethanol/sodium ethoxide yields 4-amino-10-(4-fluorophenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione (9a ) .
Conditions :
-
Reflux for 6 hours, followed by neutralization with HCl.
-
Characterization :
Formylation
Compound S2 reacts with formamide under reflux to produce 4-amino-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline (19 ) .
Mechanism :
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Nucleophilic attack of the amine group on formamide.
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Cyclization via elimination of ammonia.
Benzoylisothiocyanate Adducts
Treatment with benzoylisothiocyanate in DMF/triethylamine yields 3-benzoylamino-5-(4-fluorophenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-(1H)-thione (24 ) .
Conditions :
Alkylation
Compound S2 undergoes alkylation with benzyl bromide in alkaline medium to introduce benzyloxy groups at the phenyl ring .
Example :
-
Product: 5-(4-(benzyloxy)phenyl)-1,3,8,8-tetramethyl derivative (2a ).
Cyclocondensation
The core pyrimidoquinoline structure forms via:
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Knoevenagel condensation between aldehyde and dimedone.
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Michael addition of 6-amino-uracil.
Electrophilic Substitution
The 4-fluorophenyl group directs electrophilic attacks (e.g., nitration, sulfonation) to the meta position due to its electron-withdrawing nature .
Stability and Reactivity
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves various methods that have been optimized over time. Techniques such as one-pot reactions and microwave-assisted synthesis have been employed to enhance yield and purity. Characterization techniques including Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of synthesized compounds. For example:
- IR Spectroscopy : Characteristic peaks observed in the IR spectrum include N-H stretching at approximately 3410 cm and C=O stretching around 1650 cm .
- NMR Spectroscopy : The NMR data provides insights into the molecular environment of hydrogen atoms within the compound .
Anticancer Properties
Research has indicated that pyrimidoquinoline derivatives exhibit significant anticancer activity. The structure of 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been linked to the inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells by activating specific signaling pathways .
- Case Studies : In vitro studies have shown promising results against various cancer cell lines such as breast and lung cancer cells .
Antimicrobial Activity
Another significant application is in the field of antimicrobial research. Pyrimidoquinolines have demonstrated efficacy against a range of bacterial and fungal strains:
- In Vitro Testing : Studies have reported that derivatives of this compound can inhibit the growth of pathogenic bacteria and fungi .
- Potential Applications : This antimicrobial activity suggests potential use in developing new antibiotics or antifungal agents.
Pharmacological Research
The pharmacological profile of this compound is under investigation for its therapeutic potential:
- Drug Development : The compound's unique structure allows for modifications that can enhance bioavailability and reduce toxicity .
- Clinical Trials : While still in early stages of research, there are indications that this compound could be developed into a therapeutic agent for treating various diseases.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The fluorophenyl group enhances its binding affinity to enzymes and receptors, while the pyrimido[4,5-b]quinoline core can intercalate with DNA or interact with proteins. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrimido[4,5-b]quinoline core is highly modifiable. Key analogs and their substituent-driven properties are compared below:
Key Observations :
Biological Activity
The compound 5-(4-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione belongs to a class of heterocyclic organic compounds known for their diverse biological activities. This article explores the biological activity of this compound by reviewing its synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.39 g/mol. The structure features a pyrimido[4,5-b]quinoline core which is known for its interaction with various biological targets.
Antitumor Activity
Research indicates that compounds within the pyrimido[4,5-b]quinoline family exhibit significant antitumor properties. A study demonstrated that derivatives of this class can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compounds were found to induce cell cycle arrest and apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest effective inhibition at low concentrations:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate potential for development as an antimicrobial agent.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Condensation Reaction : The initial step involves the condensation of 4-fluorobenzaldehyde with appropriate amines to form an intermediate.
- Cyclization : Subsequent cyclization reactions form the pyrimidine ring.
- Functionalization : Final modifications introduce methyl groups and other substituents to yield the target compound.
Case Studies
A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in vivo using mouse models:
- Study Design : Mice were treated with varying doses of the compound.
- Results : Significant tumor reduction was observed in treated groups compared to controls.
- : The study supports further investigation into clinical applications for cancer therapy.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets:
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| DNA Topoisomerase II | -9.2 |
| Protein Kinase B | -8.7 |
| Cyclin-dependent Kinase | -7.9 |
These results suggest that the compound may serve as a lead candidate for drug development targeting these proteins.
Q & A
Q. What synthetic strategies are recommended for constructing the pyrimido[4,5-b]quinoline trione core?
The pyrimidoquinoline trione scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates. This method enables regioselective formation of the fused heterocyclic system . Multi-component reactions involving coumarin derivatives, aldehydes, and thiourea in the presence of acid catalysts (e.g., p-toluenesulfonic acid) also provide efficient access to structurally analogous triones .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Assign ¹H and ¹³C signals to confirm substituent positions, especially the fluorophenyl and methyl groups (e.g., δ = 4.91 ppm for 5-H in pyrimidine derivatives) .
- IR spectroscopy : Identify carbonyl stretches (1695–1748 cm⁻¹) and NH/OH vibrations (3120–3486 cm⁻¹) .
- Mass spectrometry : Validate molecular weight via [M+H]⁺ peaks (e.g., m/z = 274 for similar triones) .
Q. How can researchers optimize reaction yields for intermediates?
Yield optimization involves:
- Catalyst screening : Palladium-based catalysts improve cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions .
Advanced Research Questions
Q. How can computational approaches predict the drug-likeness and bioavailability of this compound?
Use the following metrics:
- Abbott Bioavailability Score : Predicts >55% probability of oral bioavailability in rats based on solubility and permeability .
- Leadlikeness criteria : Ensure molecular weight <350 and logP <3.5 to prioritize compounds for optimization .
- Synthetic accessibility score : A score of 3.0 indicates moderate difficulty, guiding prioritization of feasible synthetic routes .
| Parameter | Value | Relevance |
|---|---|---|
| Bioavailability Score | 0.55 | Moderate oral absorption |
| Leadlikeness | 1.0 | Drug-like properties |
| Synthetic Accessibility | 3.0 | Feasible synthesis |
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?
Contradictions in NMR or IR data can arise from tautomerism or conformational flexibility. Strategies include:
- X-ray crystallography : Resolve ambiguity via single-crystal analysis (e.g., monoclinic P21/c space group for pyridine analogs) .
- Variable-temperature NMR : Detect dynamic processes (e.g., proton exchange) by analyzing spectral changes at different temperatures .
- DFT calculations : Compare experimental and computed chemical shifts to validate assignments .
Q. What experimental designs are suitable for studying the electronic effects of the 4-fluorophenyl substituent?
Conduct comparative studies using analogs with substituents of varying electronic profiles (e.g., -CF₃, -OCH₃, -NO₂). Methods include:
- Hammett analysis : Correlate reaction rates or spectroscopic shifts with σ values of substituents .
- DFT-based NBO analysis : Quantify charge distribution and resonance effects on the trione core .
- Electrochemical profiling : Measure redox potentials to assess electron-withdrawing/donating impacts .
Methodological Considerations
Q. How to design catalytic systems for regioselective functionalization of the trione scaffold?
- Ligand design : Bulky phosphine ligands (e.g., XPhos) enhance steric control during cross-coupling reactions .
- Solvent effects : Use toluene or THF to stabilize transition states in Pd-catalyzed arylations .
- Additives : Silver salts (e.g., Ag₂CO₃) improve halogen exchange efficiency in fluorophenyl derivatization .
Q. What strategies mitigate interference from pan-assay interference compounds (PAINS) in biological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
